molecular formula C27H44O5 B12323982 methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B12323982
M. Wt: 448.6 g/mol
InChI Key: FVYCOKNQUSFTBH-UHFFFAOYSA-N
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Description

Acetyloxy Group at C3

The 3-acetyloxy moiety (-OAc) introduces polarity to the otherwise hydrophobic core. In 2D-NMR studies of analogous steroidal acetates, the acetyl methyl protons resonate at δ 2.13–2.15 (singlet, 3H), while the carbonyl carbon (C=O) appears near δ 170–172 ppm in $$^{13}\text{C}$$-NMR spectra. The acetyloxy group at C3 adopts an axial orientation, as evidenced by nuclear Overhauser effect (NOE) correlations between the acetate methyl protons and the C4 equatorial hydrogens.

Hydroxy Group at C12

The 12-hydroxy group (-OH) participates in intramolecular hydrogen bonding with the carbonyl oxygen of the pentanoate side chain, as inferred from $$^{1}\text{H}$$-NMR chemical shift deviations. In similar 12α-hydroxy steroids, the hydroxyl proton resonates as a broad singlet near δ 2.50–2.70 , with $$^{13}\text{C}$$ chemical shifts for C12 observed at δ 70–72 ppm . The stereochemistry at C12 (α or β) remains unresolved without crystallographic data but is hypothesized to be α -oriented based on biosynthetic precedents.

Pentanoate Side Chain at C17

The pentanoate ester (-OCO(CH$$2$$)$$3$$CH$$_3$$) extends from C17, contributing to the molecule’s amphiphilic character. Key NMR features include:

  • Ester carbonyl: δ 173–175 ppm ($$^{13}\text{C}$$)
  • Methylene protons: δ 1.25–1.70 (multiplet, 6H, -(CH$$2$$)$$3$$-)
  • Terminal methyl: δ 0.88–0.92 (triplet, 3H, -CH$$_3$$)

The side chain’s flexibility allows adaptive interactions with hydrophobic environments, enhancing membrane permeability compared to shorter-chain steroid esters.

Comparative Structural Relationships to Canonical Steroid Frameworks

The compound shares foundational features with canonical steroids but exhibits distinct modifications:

Feature Canonical Steroids (e.g., Cholesterol) Target Compound
Core Structure Cyclopentanoperhydrophenanthrene Cyclopenta[a]phenanthrene
C3 Substituent Hydroxyl (-OH) Acetyloxy (-OAc)
C17 Side Chain Branched alkyl (e.g., cholestane) Linear pentanoate ester
Hydroxylation Pattern C3, C7, or C11 C3 (acetylated), C12 (hydroxy)

The C12 hydroxylation diverges from typical steroid oxidation patterns, which prioritize C11 or C17 positions. This modification may alter receptor binding affinity or metabolic stability. Additionally, the pentanoate ester extends the molecule’s hydrophobic volume compared to cholesterol’s isooctyl side chain, potentially influencing its partitioning into lipid bilayers.

Properties

IUPAC Name

methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(32-17(2)28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h16,18-24,29H,6-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYCOKNQUSFTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steroid-Derived Synthesis

A steroid-based approach utilizes testosterone as a starting material, leveraging its inherent tetracyclic structure. Through sequential oxidation and reduction steps, the A-ring of testosterone is modified to introduce the cyclopenta moiety. For example, dehydrogenation at the C1-C2 position followed by cyclization generates the fused cyclopenta ring. This method benefits from the natural stereochemistry of steroids, reducing the need for chiral resolution.

Naphthalene-Based Multi-Stage Synthesis

An alternative route begins with substituted naphthalene derivatives. Cyclization via Friedel-Crafts alkylation or Diels-Alder reactions forms the pentacyclic structure. Key steps include:

  • Friedel-Crafts Alkylation : A naphthalene derivative with pre-installed methyl and hydroxyl groups undergoes cyclization in the presence of AlCl₃, forming the cyclopenta ring.
  • Diels-Alder Reaction : A diene and dienophile derived from naphthalene precursors react to construct the fused rings, followed by hydrogenation to saturate the system.

Functional Group Modifications

Introduction of the 3-Acetyloxy Group

The 3-acetyloxy group is introduced via acetylation of a hydroxylated intermediate:

  • Hydroxylation : Selective oxidation at C3 using Jones reagent (CrO₃/H₂SO₄) yields the 3-hydroxy derivative.
  • Acetylation : The hydroxyl group is acetylated with acetic anhydride in the presence of pyridine or DMAP, achieving >90% yield.

Reaction Conditions

Step Reagents Temperature Time Yield
Hydroxylation CrO₃, H₂SO₄, acetone 0–5°C 2 h 75%
Acetylation Ac₂O, pyridine RT 12 h 92%

Installation of the Pentanoate Side Chain

The C17-pentanoate moiety is introduced through esterification:

  • Carboxylic Acid Activation : The pentanoic acid derivative is activated using oxalyl chloride to form the acyl chloride.
  • Esterification : Reaction with methanol in the presence of PTSA (p-toluenesulfonic acid) yields the methyl ester.

Optimized Conditions

  • Solvent : Anhydrous dichloromethane
  • Catalyst : PTSA (10 mol%)
  • Temperature : Reflux (40°C)
  • Yield : 89%

Stereochemical Control

The stereochemistry at C10, C13, and C17 is critical for biological activity. Key strategies include:

Chiral Auxiliaries

Boron-containing chiral auxiliaries (e.g., MIDA boronate) direct stereoselective functionalization. For example, B(MIDA)-guided halofluoroalkylation ensures correct configuration at C17.

Enzymatic Resolution

Lipase-mediated hydrolysis of racemic intermediates selectively retains the desired enantiomer. Candida antarctica lipase B achieves enantiomeric excess (ee) >98% for the 12-hydroxy group.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (300–400 mesh) with petroleum ether/ethyl acetate gradients removes non-polar impurities.
  • Preparative TLC : HSGF254 plates (0.4–0.5 mm) isolate isomers with Rf differences ≥0.1.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include δ 4.70 (m, H-3), δ 3.65 (s, OCH₃), and δ 2.05 (s, OAc).
  • MS : HRMS confirms the molecular ion peak at m/z 486.2854 (calculated for C₂₉H₄₂O₆).

Optimization of Reaction Conditions

Catalyst Screening

Palladium catalysts significantly impact coupling reactions:

Catalyst Yield (%)
PdCl₂(MeCN)₂ 59
Pd(PPh₃)₄ 85
PdCl₂(dppf)·DCM 90

PdCl₂(dppf)·DCM emerges as optimal due to enhanced stability and activity.

Base Selection

K₂CO₃ outperforms other bases in deprotonation steps, achieving 90% yield vs. 38% for KOAc.

Chemical Reactions Analysis

5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The acetate and hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various biochemical products

Mechanism of Action

The mechanism of action of 5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific context and application .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name (Source) Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data ($ ^1H $-NMR)
Target Compound () 3-acetyloxy, 12-hydroxy, 10,13-dimethyl $ C{29}H{42}O_6 $ 486.6 Not reported δ 5.56–5.54 (m, 1H, olefinic H), 3.65 (s, 3H, OCH3)
Compound 7 () 3-hydroxy, 10,13-dimethyl $ C{25}H{38}O_3 $ 386.6 105.3–106.5 δ 3.65 (s, 3H, OCH3), δ 0.66 (s, 3H, CH3)
Compound 8 () 3-oxo, 10,13-dimethyl $ C{25}H{36}O_3 $ 384.6 124.2–126.1 δ 3.65 (s, 3H, OCH3), δ 2.38–2.30 (m, 2H)
Compound 9 () 3-oxo, 4,4,10,13-tetramethyl $ C{27}H{40}O_3 $ 412.6 Not reported δ 3.66 (s, 3H, OCH3), δ 0.66 (s, 6H, 2×CH3)
MOL008838 () 3,7,12-trihydroxy, 10,13-dimethyl $ C{27}H{42}O_6 $ 462.6 Not reported δ 5.69–5.65 (m, 1H, olefinic H)
Compound 11b () 3-(3-hydroxypropyl)amino, 4,4,10,13-tetramethyl $ C{30}H{52}NO_3 $ 474.8 Not reported δ 3.82 (t, 2H, -OCH2), δ 0.66 (s, 3H, CH3)

Key Differences :

  • The target compound’s 3-acetyloxy group (vs. 3-hydroxy in Compound 7) reduces polarity, enhancing membrane permeability .
  • Tetramethylation in Compound 9 increases steric hindrance, reducing metabolic degradation compared to the target compound .

Spectral Data Analysis

  • Olefinic Protons : The target compound and MOL008838 () share olefinic signals near δ 5.5–5.7 ppm, indicative of conjugated double bonds .
  • Methyl Ester : All compounds feature a singlet at δ 3.65–3.66 ppm for the OCH3 group .

Biological Activity

The compound methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications based on existing research findings.

Structural Overview

The molecular structure of this compound can be summarized as follows:

PropertyValue
CAS Number 27240-83-1
Molecular Formula C27H44O5
Molecular Weight 436.64 g/mol
Boiling Point 518.9 °C at 760 mmHg
Flash Point 161 °C
Density 1.1 g/cm³

These properties suggest that the compound is stable under normal conditions but requires careful handling due to its high boiling point and flash point.

Pharmacological Properties

Research indicates that compounds similar to methyl 4-(3-acetyloxy-12-hydroxy...) exhibit various biological activities:

  • Antimicrobial Activity : Various studies have reported that derivatives of cyclopenta[a]phenanthrene structures possess significant antimicrobial properties. For instance:
    • Compounds related to this structure have shown effectiveness against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) as low as 2.5 μM in some cases .
  • Antioxidant Properties : The antioxidant activity of similar compounds suggests potential applications in preventing oxidative stress-related diseases. This activity is crucial for protecting cells from damage caused by free radicals .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties in vitro and in vivo studies. This makes them potential candidates for treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of structurally related compounds found that methyl derivatives exhibited potent activity against various pathogens. The study utilized a series of tests to determine the MIC against Staphylococcus aureus and Escherichia coli.

Study 2: Antioxidant Activity

Research conducted on related compounds highlighted their ability to scavenge free radicals effectively. The DPPH assay indicated significant antioxidant capacity comparable to standard antioxidants like ascorbic acid .

The biological activities of methyl 4-(3-acetyloxy...) can be attributed to several mechanisms:

  • Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death in microbial organisms.
  • Free Radical Scavenging : The presence of hydroxyl groups enhances the compound's ability to donate electrons and neutralize free radicals.

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